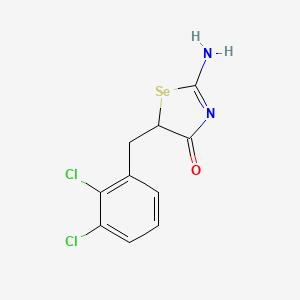![molecular formula C16H12BrNO3S B11078102 4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B11078102.png)
4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a furo[3,4-c]pyridine ring fused to a thioether group and a ketone functionality.
- The bromophenyl substituent adds further complexity to its chemical architecture.
4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1H)-one: is a heterocyclic compound with an intriguing structure.
Métodos De Preparación
- The synthesis of this compound involves alkylation reactions.
- Alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one leads to the formation of 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-pyrimidin-4(3H)-ones .
- Another analogous reaction with sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate yields a mixture of the target compound and its intramolecular cyclization product .
Análisis De Reacciones Químicas
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include alkylating agents, nucleophiles, and oxidizing agents.
- Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for more complex molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, especially in drug discovery.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: It may find use in materials science or as a precursor for other compounds.
Mecanismo De Acción
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
- While I don’t have a direct list of similar compounds, its furo[3,4-c]pyridine scaffold sets it apart.
- Researchers often compare it to related heterocycles to understand its uniqueness.
Remember that this compound’s applications and properties are continually evolving, so staying up-to-date with the latest research is essential
Propiedades
Fórmula molecular |
C16H12BrNO3S |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C16H12BrNO3S/c1-9-6-11-7-21-16(20)14(11)15(18-9)22-8-13(19)10-2-4-12(17)5-3-10/h2-6H,7-8H2,1H3 |
Clave InChI |
HPJWKPHOWSZOJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)SCC(=O)C3=CC=C(C=C3)Br)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


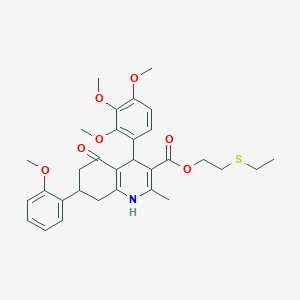
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11078037.png)
![2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11078038.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11078039.png)
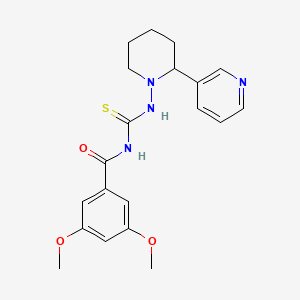
![3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11078058.png)
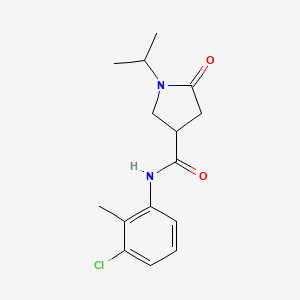
![ethyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11078063.png)
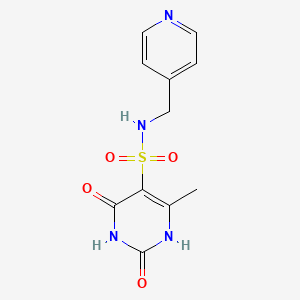
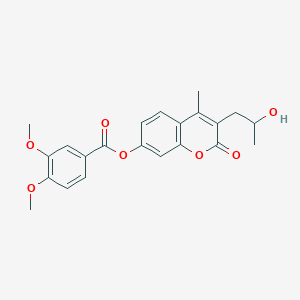
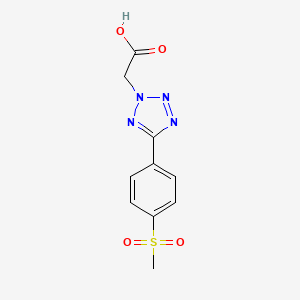
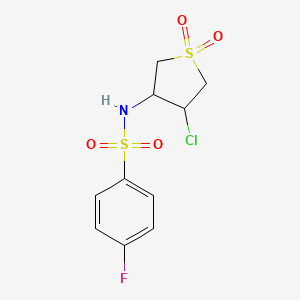
![1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11078098.png)
